molecular formula C8H16N2O B14439331 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one CAS No. 73955-60-9

1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one

Cat. No.: B14439331
CAS No.: 73955-60-9
M. Wt: 156.23 g/mol
InChI Key: DKOOVCBMMABWIF-UHFFFAOYSA-N
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Description

1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three methyl groups attached to the imidazolidinone ring and an ethanone group at position 1. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4,4-trimethylimidazolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as γ-Al2O3 or ceria-based materials can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.

Scientific Research Applications

1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73955-60-9

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(3,4,4-trimethylimidazolidin-1-yl)ethanone

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-8(2,3)9(4)6-10/h5-6H2,1-4H3

InChI Key

DKOOVCBMMABWIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(N(C1)C)(C)C

Origin of Product

United States

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